Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives, a key structural component of this compound, have been known to exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Mode of Action
Quinazoline derivatives are known to interact with multiple targets, leading to multi-faceted biological activity .
Biochemical Pathways
Quinazoline derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Preparation Methods
The synthesis of Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of Quinazoline Core: The quinazoline core is synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Thioether Formation: The quinazoline core is then reacted with a suitable thiol to form the quinazolin-4-ylthio derivative.
Acetamido Group Introduction: The quinazolin-4-ylthio derivative is further reacted with ethyl 4-aminobenzoate to introduce the acetamido group.
Esterification: Finally, the compound is esterified to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways involved in cancer progression.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate can be compared with other quinazoline derivatives :
Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate: This compound also exhibits antimicrobial activity but has a different core structure.
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide: Known for its anti-influenza virus activity, this compound has a different substitution pattern on the quinazoline ring.
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: This compound shows significant anti-inflammatory activity and differs in its functional groups.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-19(24)13-7-9-14(10-8-13)22-17(23)11-26-18-15-5-3-4-6-16(15)20-12-21-18/h3-10,12H,2,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDYZEBVPBGLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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